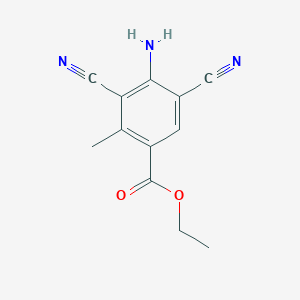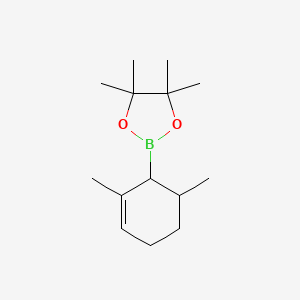
Thioamobarbital
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thioamobarbital is a barbiturate derivative with the chemical formula C11H18N2O2S and a molecular weight of 242.338 g/mol . It is a thiobarbiturate, meaning it contains a sulfur atom in place of an oxygen atom in the barbiturate structure. This compound is known for its sedative and hypnotic properties, similar to other barbiturates, and is used in various medical and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thioamobarbital can be synthesized through the reaction of 5-ethyl-5-(3-methylbutyl)barbituric acid with phosphorus pentasulfide (P2S5) . The reaction involves the substitution of the oxygen atom in the barbituric acid with a sulfur atom, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Thioamobarbital undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its corresponding barbituric acid derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Barbituric acid derivatives.
Substitution: Various substituted thiobarbiturates.
Wissenschaftliche Forschungsanwendungen
Thioamobarbital has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiobarbiturate chemistry.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use as a sedative and anesthetic agent.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
Thioamobarbital exerts its effects by binding to the GABAA receptor at distinct sites from GABA itself. This binding potentiates the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative and hypnotic effects observed with this compound. Additionally, this compound can block the AMPA receptor , a subtype of glutamate receptor, further contributing to its central nervous system depressant effects .
Vergleich Mit ähnlichen Verbindungen
- Amobarbital: Used for sedation and treatment of seizures.
- Phenobarbital: A long-acting barbiturate used as an anticonvulsant.
- Secobarbital: A short-acting barbiturate used for sedation and as a preoperative medication .
Thioamobarbital’s unique sulfur-containing structure makes it a valuable compound for various research and medical applications, offering distinct advantages over its oxygen-containing counterparts.
Eigenschaften
CAS-Nummer |
4388-79-8 |
|---|---|
Molekularformel |
C11H18N2O2S |
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
5-ethyl-5-(3-methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H18N2O2S/c1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16) |
InChI-Schlüssel |
NGXZRVUMBBHGBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=S)NC1=O)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B14142673.png)
methanone](/img/structure/B14142679.png)
![(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B14142681.png)
![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)
![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)

![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)

![N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide](/img/structure/B14142707.png)
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)
![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
